molecular formula C17H19BrO3 B5067274 1-[4-(4-bromophenoxy)butoxy]-2-methoxybenzene

1-[4-(4-bromophenoxy)butoxy]-2-methoxybenzene

Cat. No. B5067274
M. Wt: 351.2 g/mol
InChI Key: WDAIYIVIHFGNRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(4-bromophenoxy)butoxy]-2-methoxybenzene (PBMB) is a chemical compound that is widely used in scientific research. PBMB is a member of the family of compounds known as arylalkoxyphenols, which have been shown to have a variety of biological activities.

Mechanism of Action

1-[4-(4-bromophenoxy)butoxy]-2-methoxybenzene exerts its biological effects through several mechanisms. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. 1-[4-(4-bromophenoxy)butoxy]-2-methoxybenzene also activates the Nrf2/ARE pathway, which leads to the upregulation of antioxidant enzymes. Additionally, 1-[4-(4-bromophenoxy)butoxy]-2-methoxybenzene has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
1-[4-(4-bromophenoxy)butoxy]-2-methoxybenzene has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 1-[4-(4-bromophenoxy)butoxy]-2-methoxybenzene also reduces oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. Additionally, 1-[4-(4-bromophenoxy)butoxy]-2-methoxybenzene has been shown to induce cell cycle arrest and apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

1-[4-(4-bromophenoxy)butoxy]-2-methoxybenzene has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. 1-[4-(4-bromophenoxy)butoxy]-2-methoxybenzene is also stable under a wide range of conditions, which makes it suitable for use in a variety of experiments. However, 1-[4-(4-bromophenoxy)butoxy]-2-methoxybenzene has some limitations. It has low solubility in water, which makes it difficult to use in aqueous solutions. Additionally, 1-[4-(4-bromophenoxy)butoxy]-2-methoxybenzene has a relatively short half-life, which limits its effectiveness in vivo.

Future Directions

There are several future directions for the study of 1-[4-(4-bromophenoxy)butoxy]-2-methoxybenzene. One area of research is the development of more effective synthesis methods for 1-[4-(4-bromophenoxy)butoxy]-2-methoxybenzene. Another area of research is the study of the pharmacokinetics and pharmacodynamics of 1-[4-(4-bromophenoxy)butoxy]-2-methoxybenzene in vivo. Additionally, further research is needed to determine the optimal dosage and administration route for 1-[4-(4-bromophenoxy)butoxy]-2-methoxybenzene in various disease models. Finally, the potential use of 1-[4-(4-bromophenoxy)butoxy]-2-methoxybenzene in combination with other therapeutic agents should be explored.
Conclusion:
In conclusion, 1-[4-(4-bromophenoxy)butoxy]-2-methoxybenzene is a chemical compound that has significant potential for use in scientific research. Its anti-inflammatory, antioxidant, and anticancer properties make it a promising therapeutic agent for the treatment of various diseases. Further research is needed to fully understand the mechanisms of action of 1-[4-(4-bromophenoxy)butoxy]-2-methoxybenzene and to determine its optimal use in various disease models.

Synthesis Methods

The synthesis of 1-[4-(4-bromophenoxy)butoxy]-2-methoxybenzene involves the reaction of 4-bromophenol with 1,4-dibromobutane in the presence of potassium carbonate to form 4-(4-bromophenoxy)butyl bromide. This intermediate is then reacted with 2-methoxyphenol in the presence of potassium carbonate and copper(I) iodide to form 1-[4-(4-bromophenoxy)butoxy]-2-methoxybenzene.

Scientific Research Applications

1-[4-(4-bromophenoxy)butoxy]-2-methoxybenzene has been extensively studied for its potential use as a therapeutic agent. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. 1-[4-(4-bromophenoxy)butoxy]-2-methoxybenzene has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

1-bromo-4-[4-(2-methoxyphenoxy)butoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrO3/c1-19-16-6-2-3-7-17(16)21-13-5-4-12-20-15-10-8-14(18)9-11-15/h2-3,6-11H,4-5,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDAIYIVIHFGNRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCCCOC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-[4-(2-methoxyphenoxy)butoxy]benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.